molecular formula C3H8NO+ B1259395 3-Ammoniopropanal

3-Ammoniopropanal

Cat. No.: B1259395
M. Wt: 74.1 g/mol
InChI Key: PCXDJQZLDDHMGX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ammoniopropanal (CAS 352-92-1), also known as 3-aminopropanal or β-aminopropionaldehyde, is an organic compound with the molecular formula C₃H₇NO. It consists of a three-carbon chain featuring an aldehyde group (-CHO) at the first carbon and a protonated amino group (-NH₃⁺) at the third carbon. This cationic structure distinguishes it from neutral amino aldehydes.

Properties

IUPAC Name

3-oxopropylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXDJQZLDDHMGX-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

74.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on functional groups, chain length, and substituents:

Compound Molecular Formula Functional Groups Key Structural Features
3-Ammoniopropanal C₃H₇NO Aldehyde, Ammonio (-NH₃⁺) Cationic, short-chain amino aldehyde
3-Aminopropanol C₃H₉NO Alcohol (-OH), Amino (-NH₂) Neutral, hydroxyl replaces aldehyde
3-Chloropropanal C₃H₅ClO Aldehyde, Chloro (-Cl) Halogenated analog, neutral
2-Nitropropanal C₃H₅NO₃ Aldehyde, Nitro (-NO₂) Electron-withdrawing nitro group
5-Amino-pentanal C₅H₁₁NO Aldehyde, Amino (-NH₂) Longer chain (5C), neutral amino aldehyde

Physicochemical Properties

Property 3-Ammoniopropanal 3-Aminopropanol 3-Chloropropanal 2-Nitropropanal 5-Amino-pentanal
Average Mass (g/mol) 73.09 75.11 92.52 103.08 101.15
logKOA >5 >5 N/A >5 >5
Polarity High (cationic) Moderate Low (nonpolar Cl) Moderate Moderate

Key Observations :

  • logKOA (Octanol-Air Partition Coefficient): All compounds listed exhibit logKOA >5, indicating a tendency to partition into lipids or organic phases, which raises bioaccumulation concerns .
  • Cationic Nature: 3-Ammoniopropanal’s charged ammonium group enhances its water solubility compared to neutral analogs like 3-aminopropanol.
(a) Enzyme Induction and Metabolic Activity
  • 3-Ammoniopropanal: Limited direct data, but structurally related 3-aminopropanol was inactive in inducing α-amino propan-2-ol dehydrogenase in Pseudomonas spp., unlike aminoacetone or L-threonine .
  • 3-Aminopropanol: Used in metabolomics read-across studies to predict toxicity of analogs like 2-aminopropanol, demonstrating mechanistic similarities in metabolic disruption .
  • 3-Chloropropanal : Reactivity driven by the aldehyde and chloro groups may lead to higher environmental persistence .
(b) Regulatory and Toxicological Considerations
  • Environmental Impact : High logKOA values suggest all listed compounds may persist in lipid-rich environments, warranting further ecotoxicological studies .

Key Research Findings and Gaps

Functional Group Impact: Replacing the aldehyde group in 3-Ammoniopropanal with hydroxyl (3-aminopropanol) or nitro (2-nitropropanal) significantly alters biological activity and environmental behavior .

Data Limitations: 5-Amino-pentanal and 2-nitropropanal lack detailed toxicological data despite their environmental relevance .

Cationic vs. Neutral Forms : The ammonium group in 3-Ammoniopropanal may enhance solubility but complicate environmental fate predictions compared to neutral analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ammoniopropanal
Reactant of Route 2
3-Ammoniopropanal

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